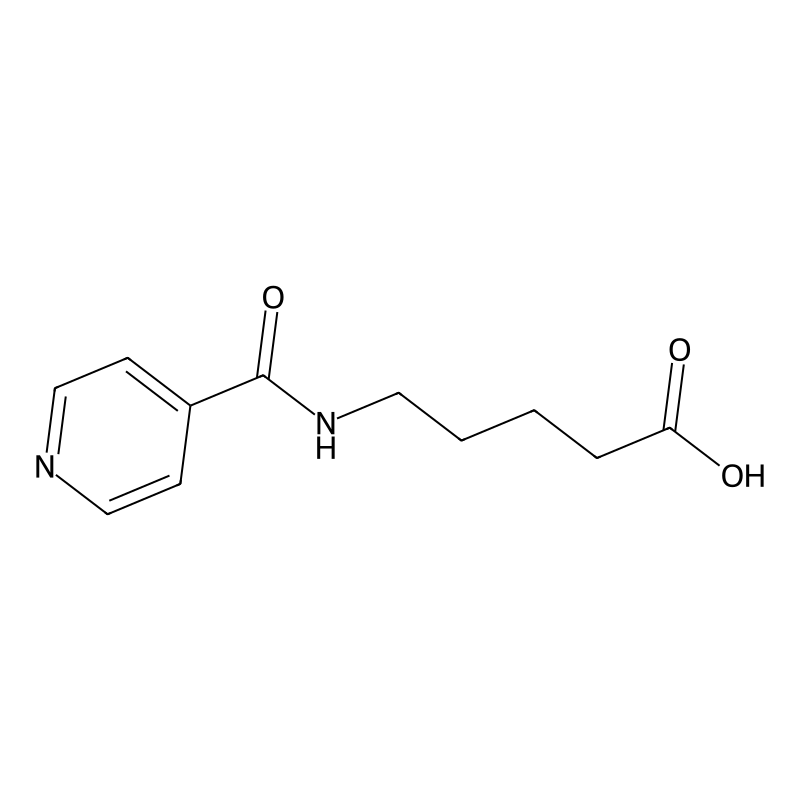

5-(Pyridine-4-carbonylamino)pentanoic acid

Catalog No.

S7863325

CAS No.

M.F

C11H14N2O3

M. Wt

222.24 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

5-(Pyridine-4-carbonylamino)pentanoic acid

IUPAC Name

5-(pyridine-4-carbonylamino)pentanoic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c14-10(15)3-1-2-6-13-11(16)9-4-7-12-8-5-9/h4-5,7-8H,1-3,6H2,(H,13,16)(H,14,15)

InChI Key

HLPRXMGYEFANSY-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NCCCCC(=O)O

Canonical SMILES

C1=CN=CC=C1C(=O)NCCCCC(=O)O

5-(Pyridine-4-carbonylamino)pentanoic acid, commonly known as PCA, is a compound that has a pyridine ring attached to an amino acid. The compound has been researched for its properties in the field of biochemistry and medical sciences. The following paper highlights the definition and background, properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of research on the compound.

5-(Pyridine-4-carbonylamino)pentanoic acid, or PCA, is a compound that has a pyridine ring attached to an amino acid. The compound is commonly used in the field of biochemistry and medical sciences due to its potential applications in drug discovery and drug delivery. The compound is also used as a reference standard for amino acids.

PCA is a white crystalline solid with a melting point of 240°C. The compound is soluble in water and ethanol but is sparingly soluble in ether. PCA has a molecular weight of 248.27 g/mol, and its molecular formula is C12H16N2O3.

PCA can be synthesized through the reaction of pyridine-4-carbonyl chloride and L-(+)-glutamic acid in the presence of a base. The reaction produces PCA and hydrochloric acid as a byproduct. The compound has been characterized using various techniques such as NMR, IR, and mass spectrometry.

PCA can be analyzed using various techniques such as chromatography, spectrophotometry, and electrophoresis. Chromatography techniques include high-performance liquid chromatography (HPLC) and gas chromatography (GC). Spectrophotometry methods include UV-Visible spectroscopy, and infrared spectroscopy (IR). Electrophoresis techniques include polyacrylamide gel electrophoresis (PAGE) and capillary electrophoresis (CE).

PCA has potential applications in drug discovery due to its activity against cancer and other diseases. The compound has been researched for its properties as a histone deacetylase inhibitor, which has been shown to have anticancer properties. PCA has also been shown to have antiviral activity against the herpes simplex virus.

PCA has been shown to have low toxicity and is generally safe for use in scientific experiments. However, as with all research chemicals, caution should be taken when handling the compound.

PCA has potential applications in drug discovery, drug delivery, and as a reference standard for amino acids. The compound has been researched for its properties in cancer treatment, antiviral therapy, and other diseases.

Currently, research on PCA is focused on its applications in drug discovery and drug delivery. The compound is being studied for its potential as a histone deacetylase inhibitor and its activity against cancer and other diseases. Research is also being conducted on its potential for use in drug delivery systems.

PCA has potential implications in various fields of research and industry such as pharmaceuticals, biotechnology, and drug discovery. The compound could have applications in the treatment of cancer, viral infections, and other diseases.

The limitations of research on PCA include its limited use in drug discovery and drug delivery due to its low solubility and stability. Future directions in research include the development of more stable and soluble derivatives of PCA to improve its activity and increase its potential applications in drug discovery and drug delivery. Other future research directions include investigating the potential of PCA as a diagnostic tool for various diseases.

In conclusion, 5-(Pyridine-4-carbonylamino)pentanoic acid, or PCA, is a compound that has potential applications in drug discovery and drug delivery. The compound has been researched for its properties as a histone deacetylase inhibitor and its potential activity against cancer and other diseases. PCA has also been shown to have antiviral activity against the herpes simplex virus. Further research is needed to improve the stability and solubility of the compound to increase its potential applications in drug discovery and drug delivery. Research on the compound could have implications in various fields of research and industry such as pharmaceuticals, biotechnology, and drug discovery.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

222.10044231 g/mol

Monoisotopic Mass

222.10044231 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds